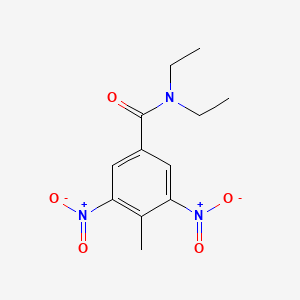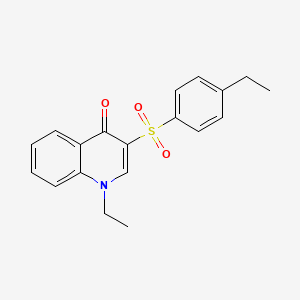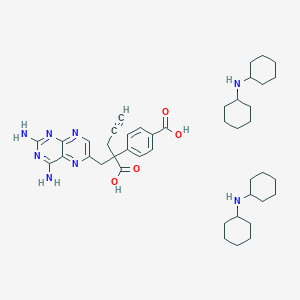![molecular formula C11H18N4O2S B2502021 N,N-二甲基-3,4,8,9-四氢-1H-环戊[3,4]吡唑并[1,5-a]吡嗪-2(7H)-磺酰胺 CAS No. 2034604-64-1](/img/structure/B2502021.png)
N,N-二甲基-3,4,8,9-四氢-1H-环戊[3,4]吡唑并[1,5-a]吡嗪-2(7H)-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide is a chemical compound belonging to the class of pyrazolopyrazines. This compound exhibits a complex structure characterized by fused rings, making it a subject of interest in various fields, including medicinal chemistry and materials science.
科学研究应用
N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide has diverse applications:
Medicinal Chemistry: : It's investigated for its potential as an enzyme inhibitor or receptor ligand. Its complex structure allows for interactions with biological macromolecules.
Materials Science: : Used in the synthesis of advanced materials with unique electronic or photophysical properties.
Biology: : Explored as a probe in biochemical assays to study enzyme activities.
Industry: : Can serve as a precursor for the synthesis of other complex organic compounds.
准备方法
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: : The synthesis of this compound typically involves the cyclization of appropriate precursors. For example, starting from a diamine precursor, the formation of the pyrazolopyrazine ring can be achieved through a series of condensation reactions under controlled conditions.
Sulfonamide Formation: : Once the cyclopentapyrazole skeleton is constructed, the introduction of the sulfonamide group requires the reaction with a sulfonyl chloride. This step usually occurs in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide may involve continuous flow synthesis to optimize reaction times and yields. Scaling up from laboratory procedures often necessitates careful control of reaction parameters to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.
Reduction: : Reduction of the pyrazolopyrazine ring can yield dihydro or tetrahydro derivatives, depending on the conditions.
Substitution: : Electrophilic and nucleophilic substitution reactions are possible, especially at the sulfonamide and pyrazole moieties.
Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Halogenating agents, bases like sodium hydride.
Major Products: Oxidation typically forms N-oxide derivatives, reduction yields saturated ring systems, and substitution reactions introduce new functional groups into the molecule.
作用机制
The mechanism by which this compound exerts its effects largely depends on its interaction with specific molecular targets, such as enzymes or receptors. Its sulfonamide group is known to form strong hydrogen bonds, which can be crucial in binding to the active site of enzymes. The fused ring system may contribute to its overall stability and ability to engage in π-π interactions with aromatic residues in proteins.
相似化合物的比较
N,N-dimethyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-sulfonamide stands out due to its unique fused ring structure and the presence of both sulfonamide and pyrazolopyrazine moieties. Similar compounds include:
Pyrazolopyrazine Derivatives: : These may lack the sulfonamide group but share the core ring structure.
Sulfonamide-Containing Heterocycles: : These might have different ring systems but contain the sulfonamide functionality.
These comparisons highlight the compound's uniqueness, particularly in its potential for diverse biological activities and applications in material science.
That's the deep dive into this intricate compound. What are your thoughts?
属性
IUPAC Name |
N,N-dimethyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene-11-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2S/c1-13(2)18(16,17)14-6-7-15-11(8-14)9-4-3-5-10(9)12-15/h3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMZGDZDALHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN2C(=C3CCCC3=N2)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenoxypropanamide](/img/structure/B2501939.png)


![2,6-Dibromoimidazo[1,2-a]pyridine](/img/structure/B2501945.png)

![N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methanesulfonylbenzamide](/img/structure/B2501949.png)

carbohydrazide](/img/structure/B2501951.png)

![N-(4-{[(2,4-dichlorophenyl)methyl]sulfanyl}phenyl)-2-(pyridin-2-ylsulfanyl)acetamide](/img/structure/B2501956.png)

![methyl 2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate](/img/structure/B2501958.png)

![N-(4-ethylphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2501961.png)
